N-(4-CHLORO-2-FLUOROPHENYL)-N'-(4,6-DIMETHYL-2-PYRIDYL)UREA
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Overview
Description
“N-(4-CHLORO-2-FLUOROPHENYL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA” is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-CHLORO-2-FLUOROPHENYL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA” typically involves the reaction of 4-chloro-2-fluoroaniline with 4,6-dimethyl-2-pyridyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(4-CHLORO-2-FLUOROPHENYL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(4-CHLORO-2-FLUOROPHENYL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA
- N-(4-FLUOROPHENYL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA
- N-(4-CHLORO-2-FLUOROPHENYL)-N’-(2-PYRIDYL)UREA
Uniqueness
“N-(4-CHLORO-2-FLUOROPHENYL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA” is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the dimethyl substitution on the pyridyl ring. These structural features can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O/c1-8-5-9(2)17-13(6-8)19-14(20)18-12-4-3-10(15)7-11(12)16/h3-7H,1-2H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYURVYRGCMGYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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